molecular formula C10H14F2N2O2 B13200920 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol

1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol

Cat. No.: B13200920
M. Wt: 232.23 g/mol
InChI Key: FVFDITYQJXICTH-UHFFFAOYSA-N
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Description

1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol is a chemical compound with the molecular formula C10H14F2N2O2 and a molecular weight of 232.23 g/mol This compound features a cyclopentan-1-ol moiety linked to a 1,2,4-oxadiazole ring substituted with a 1,1-difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-(1,1-difluoroethyl)-1,2,4-oxadiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production. Purification techniques such as recrystallization or chromatography would be used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives

Properties

Molecular Formula

C10H14F2N2O2

Molecular Weight

232.23 g/mol

IUPAC Name

1-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentan-1-ol

InChI

InChI=1S/C10H14F2N2O2/c1-9(11,12)8-13-7(16-14-8)6-10(15)4-2-3-5-10/h15H,2-6H2,1H3

InChI Key

FVFDITYQJXICTH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC(=N1)CC2(CCCC2)O)(F)F

Origin of Product

United States

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